h-NTPDase8-IN-1 Exhibits 8-Fold Superior Potency Against NTPDase8 Compared to the Multi-Isoform Inhibitor NTPDase-IN-2
h-NTPDase8-IN-1 achieves an IC50 of 0.28 μM against h-NTPDase8, which is 8.1-fold more potent than NTPDase-IN-2 (IC50 = 2.27 μM) under comparable cell-based assay conditions [1][2]. This potency advantage is critical for minimizing the concentration of inhibitor required to achieve near-complete enzyme blockade, thereby reducing the risk of off-target cellular toxicity and solvent-related artifacts in long-term experimental models.
| Evidence Dimension | Inhibitory potency against h-NTPDase8 (IC50) |
|---|---|
| Target Compound Data | 0.28 ± 0.07 μM |
| Comparator Or Baseline | NTPDase-IN-2: 2.27 μM |
| Quantified Difference | 8.1-fold lower IC50 (more potent) |
| Conditions | Human NTPDase8 expressed in mammalian cells; malachite green assay for phosphate detection. |
Why This Matters
A lower IC50 enables the use of less compound to achieve the same degree of target engagement, which reduces off-target effects and conserves material in high-throughput or longitudinal studies.
- [1] Zaigham ZH, et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023 Jul 11;13(30):20909-20915. DOI: 10.1039/d3ra03874b. View Source
- [2] Abbas S, et al. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors. Bioorg Chem. 2022 Jan;118:105456. DOI: 10.1016/j.bioorg.2021.105456. View Source
